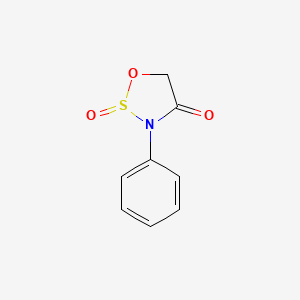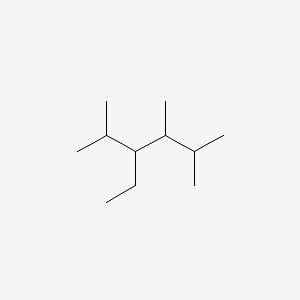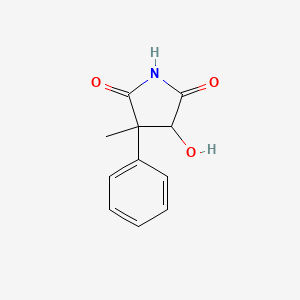
Dimethyl dimethylhydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl dimethylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C6H12N2O4. It is a derivative of hydrazine and is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by its white crystalline appearance and has a melting point of approximately 132-134°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl dimethylhydrazine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine with dimethyl carbonate under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where hydrazine and dimethyl carbonate are mixed in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps, including filtration and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl dimethylhydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazine compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Dimethyl dimethylhydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl dimethylhydrazine-1,2-dicarboxylate exerts its effects involves the interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Symmetrical dimethylhydrazine: This compound has a similar structure but differs in its reactivity and applications.
Unsymmetrical dimethylhydrazine: Known for its use as a rocket fuel, it has different physical and chemical properties compared to dimethyl dimethylhydrazine-1,2-dicarboxylate.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form stable intermediates in various chemical reactions. Its applications in both scientific research and industrial processes highlight its versatility and importance in the field of organic chemistry .
Properties
CAS No. |
62116-60-3 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl N-[methoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-7(5(9)11-3)8(2)6(10)12-4/h1-4H3 |
InChI Key |
JLADZOIPHNMMAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC)N(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane](/img/structure/B14543989.png)

![2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one](/img/structure/B14543997.png)

![1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate](/img/structure/B14544001.png)









